molecular formula C6H12Cl2N4S B2369173 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride CAS No. 69389-20-4

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B2369173
CAS No.: 69389-20-4
M. Wt: 243.15
InChI Key: FLNOKVURNLAMGW-UHFFFAOYSA-N
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Description

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride (CAS: 69389-20-4) is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-thiadiazole moiety. Its dihydrochloride salt form enhances water solubility, making it suitable for in vitro and in vivo studies. Commercial suppliers like ECHEMI and Pharmint offer this compound in bulk, emphasizing its industrial relevance .

Properties

IUPAC Name

5-piperazin-1-yl-1,2,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-8-5-9-11-6;;/h5,7H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOKVURNLAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride typically involves the reaction of piperazine with a thiadiazole derivative. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(1,2,4-thiadiazole) exhibit significant antimicrobial properties. For instance, compounds incorporating the 1,3,4-thiadiazole moiety have shown notable antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism involves inhibition of bacterial enoyl-acyl carrier protein reductase, a crucial enzyme in fatty acid biosynthesis .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies indicate that it may inhibit autotaxin, an enzyme linked to cancer progression by modulating lysophosphatidic acid levels . This inhibition could be beneficial in treating various cancers including breast, prostate, and lung cancers. The effectiveness of this compound in preclinical models has been documented, showing promising results in reducing tumor growth and proliferation .

Enzyme Inhibition

The primary biological activity of 1-(1,2,4-thiadiazol-5-yl)piperazine dihydrochloride is attributed to its ability to inhibit specific enzymes. For instance:

  • Autotaxin Inhibition : By inhibiting autotaxin, the compound effectively lowers lysophosphatidic acid levels which are implicated in tumorigenesis .
  • Enoyl-ACP Reductase Inhibition : This mechanism is particularly relevant for its antibacterial properties against E. coli, where binding affinity studies have shown favorable interaction scores .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 highlighted the synthesis of various piperazine derivatives containing the thiadiazole ring. These compounds were tested for their antimicrobial efficacy against a range of pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against Gram-negative bacteria compared to traditional antibiotics .

Case Study 2: Antitumor Activity

In a research effort aimed at developing novel antitumor agents, derivatives of 1-(1,2,4-thiadiazol-5-yl)piperazine were synthesized and evaluated for cytotoxicity against chronic myelogenous leukemia cells. The findings suggested that these compounds could serve as effective therapeutic agents due to their selective cytotoxic effects on cancer cells while sparing normal cells .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityDescription
AntimicrobialEffective against Gram-negative bacteria; inhibits enoyl-ACP reductase
AnticancerInhibits autotaxin; reduces tumor growth in various cancer models
Anti-inflammatoryPotentially reduces inflammation through modulation of lipid mediators
AntioxidantExhibits free radical scavenging activity

Mechanism of Action

The mechanism of action of 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine Dihydrochloride
  • CAS : 69389-19-1 / 1427380-98-0
  • Structure : A methyl group replaces the hydrogen at position 3 of the thiadiazole ring.
  • Molecular weight: 257.18 (free base) .
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine
  • CAS : 2165186-07-0
  • Structure : Chlorine at position 3 of thiadiazole and a 4-fluorophenyl group on piperazine.
  • Properties : Enhanced electronic effects due to chlorine, which may influence receptor binding. Molecular weight: 298.77 (free base) .
  • Applications : Research compound for studying structure-activity relationships (SAR) in drug discovery.

Replacement of Thiadiazole with Oxadiazole

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride
  • CAS : 1052550-57-8
  • Structure : Oxadiazole replaces thiadiazole, with a thiophene substituent.
  • Properties: Oxadiazole’s electron-rich nature may alter binding affinity compared to thiadiazole derivatives. Molecular weight: Not explicitly stated .
  • Applications : Explored for anticancer and antimicrobial activities due to oxadiazole’s prevalence in bioactive molecules .

Piperazine Modifications

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)
  • CAS : Referenced in .
  • Structure : A 2,3,4-trimethoxybenzyl group replaces the thiadiazole moiety.
  • Properties : Approved anti-ischemic agent; lacks heterocyclic thiadiazole but retains piperazine’s basicity.
1-(o-Tolyl)piperazine Dihydrochloride
  • CAS : 70849-60-4
  • Structure : o-Tolyl group attached to piperazine.
  • Properties : Melting point: 238–240°C; molecular weight: 249.15. Steric hindrance from the ortho-methyl group may reduce receptor interaction compared to planar thiadiazole derivatives .

Key Comparative Data

Compound Name CAS Number Substituents/Modifications Molecular Weight Key Properties/Applications
1-(1,2,4-Thiadiazol-5-yl)piperazine diHCl 69389-20-4 None (parent compound) 257.18 (salt) Research building block
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine diHCl 69389-19-1 Methyl at thiadiazole C3 257.18 (salt) Enhanced lipophilicity
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine 2165186-07-0 Chloro (C3), 4-fluorophenyl on piperazine 298.77 (free) SAR studies
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl 1052550-57-8 Oxadiazole-thiophene hybrid N/A Anticancer potential
Trimetazidine diHCl Not provided Trimethoxybenzyl on piperazine 339.28 (free) Anti-ischemic drug

Research and Commercial Relevance

  • Synthetic Utility : The parent compound and its analogs are key intermediates in synthesizing nitroaryl and benzyl derivatives (e.g., compounds 5a-b and 6a-q in ), which are screened for antimicrobial and anticancer activities .
  • Biological Activity : Thiadiazole derivatives often exhibit enhanced enzyme inhibition due to sulfur’s electron-withdrawing effects, whereas oxadiazole analogs may offer improved metabolic stability .
  • Market Availability : Suppliers like ECHEMI prioritize quality assurance for bulk purchases, reflecting demand in industrial and academic research .

Biological Activity

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and recent research findings. The compound's structure includes a piperazine ring and a thiadiazole moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity and receptor interactions, leading to diverse biological effects such as antimicrobial and anticancer activities. Notably, it has been shown to interfere with nucleic acid synthesis in microbial cells, suggesting a potential for antimicrobial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves disruption of microbial cell functions .

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells by activating pathways related to p53 expression and caspase-3 cleavage. This suggests that it may be a candidate for further development as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cell lines ,
AnticonvulsantPotential activity noted in preliminary studies
Anti-inflammatoryModulation of inflammatory pathways

Research Applications

The compound is utilized in various scientific research applications:

  • Medicinal Chemistry : As a potential therapeutic agent for infectious diseases and cancer.
  • Biochemical Research : Investigating the compound's interactions with biological macromolecules.
  • Material Science : Exploring its use in developing new materials with specific properties .

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